Z-O-tert-butyl-L-tyrosine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Tyrosine Derivatives in Chemical and Biological Research
L-tyrosine, a non-essential amino acid, is a fundamental component of proteins and plays a vital role in numerous biological processes. ontosight.aichemicalbook.com It serves as a precursor for the synthesis of critical catecholamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are essential for regulating mood, stress responses, and cognitive function. Furthermore, tyrosine is a precursor to thyroid hormones, which govern metabolism throughout the body. chemicalbook.com
The chemical versatility of tyrosine, particularly the reactivity of its phenolic side chain, makes its derivatives exceptionally valuable in research. nih.gov In biochemistry, the phosphorylation of tyrosine residues by protein kinases is a key mechanism in signal transduction pathways, and synthetic tyrosine derivatives are instrumental in studying these processes. In medicinal chemistry, modifying the tyrosine structure can significantly alter a molecule's biological activity and pharmacokinetic properties. ontosight.ai Researchers incorporate tyrosine derivatives into peptides and other compounds to enhance binding affinity, improve metabolic stability, and design novel pharmaceuticals for a range of conditions, including neurological disorders and cancer. ontosight.airesearchgate.net
Overview of Z O Tert Butyl L Tyrosine As a Protected Amino Acid Building Block
The synthesis of peptides requires a methodical, step-by-step assembly of amino acids in a precise sequence. This process is complicated by the fact that amino acids possess multiple reactive functional groups: the α-amino group, the α-carboxyl group, and a variable side chain. sbsgenetech.comnih.gov To prevent unwanted polymerization and other side reactions during peptide bond formation, chemists employ "protecting groups" to temporarily block these reactive sites. nih.govcreative-peptides.com
Z-O-tert-butyl-L-tyrosine is an example of a strategically protected amino acid designed for controlled use in synthesis. It features two distinct protecting groups:
The Benzyloxycarbonyl (Z or Cbz) Group: This well-established group protects the α-amino terminus of the tyrosine molecule. creative-peptides.com It is stable under many reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation (H₂/Pd) or with hydrobromic acid in acetic acid. creative-peptides.com
The O-tert-butyl (tBu) Group: This bulky group protects the hydroxyl (-OH) function on tyrosine's phenolic side chain. This is crucial to prevent undesired reactions such as acylation during the peptide coupling steps. biosynth.com The tert-butyl group is stable to the basic conditions used to remove some other protecting groups (like Fmoc) but is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA). biosynth.com
This orthogonal protection strategy, where each group can be removed without affecting the other, makes this compound an ideal building block in synthetic methodologies like solid-phase peptide synthesis (SPPS). biosynth.com It allows for the precise incorporation of a tyrosine residue into a growing peptide chain, with the side chain remaining inert until the final deprotection stage.
Evolution of Its Role in Peptide and Medicinal Chemistry Research
Synthesis of N-Protected O-tert-butyl-L-tyrosine Derivatives (e.g., Fmoc-Tyr(tBu)-OH)
For solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used N-protecting group. Fmoc-Tyr(tBu)-OH is a key derivative for incorporating tyrosine into peptides using Fmoc-based SPPS protocols. chemicalbook.compeptide.com
The synthesis of Fmoc-Tyr(tBu)-OH typically starts from O-tert-butyl-L-tyrosine. sigmaaldrich.com This intermediate is then acylated at the amino group using an Fmoc-donating reagent. chemicalbook.com A common method involves suspending O-tert-butyl-L-tyrosine in a solvent like dioxane and reacting it with a reagent such as 9-fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-N₃) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chemicalbook.comgoogle.com The reaction is often carried out in the presence of a base, such as sodium carbonate, to facilitate the acylation. google.com The pH is typically controlled between 8 and 10. google.com After the reaction, the product is extracted and purified, often by recrystallization, to yield the final Fmoc-Tyr(tBu)-OH. chemicalbook.comchemicalbook.com The use of Fmoc-Tyr(tBu)-OH in peptide synthesis prevents the unproductive acylation of the tyrosine side-chain and minimizes the formation of side products. chemicalbook.compeptide.com
Biocatalytic Approaches for L-Tyrosine Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net L-tyrosine possesses several functional groups that can be modified by enzymes to produce a variety of derivatives. nih.govresearchgate.netresearchgate.net
Enzymes such as tyrosine phenol-lyase (TPL) can catalyze the reversible elimination of the phenolic side chain of L-tyrosine to form phenol (B47542) and ammonium (B1175870) pyruvate. nih.gov This enzyme can also be used in reverse to synthesize L-tyrosine derivatives from substituted phenols, pyruvate, and ammonia. acs.org For example, using this method, L-DOPA surrogates have been synthesized with high enantiomeric excess (>97% ee). acs.org
Other enzymatic approaches involve oxidases and transaminases for the modification of the amino and carboxyl groups. While direct biocatalytic synthesis of this compound is not commonly reported, enzymatic methods are being explored for the synthesis of various L-tyrosine derivatives, which could potentially serve as precursors in a chemo-enzymatic synthesis route. nih.govresearchgate.net These biocatalytic methods often proceed under mild conditions, which helps in maintaining the enantiomeric purity of the products. acs.org
Advanced Synthetic Strategies for Highly Fluorinated Tyrosine Analogs (e.g., Perfluoro-tert-butyl Tyrosine)
The incorporation of highly fluorinated amino acids into peptides can confer unique properties, such as increased metabolic stability and altered conformational preferences. researchgate.net The perfluoro-tert-butyl group is of particular interest for ¹⁹F NMR studies due to its nine equivalent fluorine atoms, which give a sharp singlet signal. nih.govacs.orgnih.gov
A practical synthesis for Fmoc-perfluoro-tert-butyl tyrosine has been developed. nih.govacs.orgnih.gov This synthesis starts from the commercially available Fmoc-4-amino-L-phenylalanine. researchgate.netnih.govnih.gov The key steps involve a diazotization of the amino group on the phenyl ring, followed by a diazonium coupling reaction with perfluoro-tert-butanol. nih.govacs.orgnih.gov This two-step sequence provides a practical route to this highly fluorinated tyrosine analog. nih.govacs.orgnih.gov The resulting Fmoc-perfluoro-tert-butyl tyrosine can be used in peptide synthesis to introduce a ¹⁹F NMR probe. researchgate.netnih.govnih.gov Other highly fluorinated peptide probes have also been developed using perfluoro-tert-butyl groups to enhance the magnetic resonance signal of ¹⁹F. d-nb.info
Role of the N-Benzyloxycarbonyl (Z) Group in Amine Protection
The N-benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a well-established and widely used protecting group for primary and secondary amines. wikipedia.orgresearchgate.net Introduced by Bergmann and Zervas in 1932, its application revolutionized peptide synthesis. wikipedia.org In this compound, the Z group protects the α-amino group of the tyrosine molecule.
The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. wikipedia.orgijacskros.com This reaction converts the nucleophilic amine into a carbamate, which is significantly less nucleophilic and basic. This masking of the amine's reactivity prevents it from participating in unwanted side reactions, such as self-condensation during the activation of the carboxylic acid for peptide coupling. wikipedia.org
A key advantage of the Z group is its stability under a variety of conditions, including those that are basic and mildly acidic. researchgate.net This stability allows for reactions to be carried out at other parts of the molecule without affecting the protected amine. The primary method for removing the Z group is through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release toluene (B28343) and a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine. wikipedia.orgcreative-peptides.com Alternatively, strong acidic conditions, such as HBr in acetic acid, can also be used for deprotection. wikipedia.orgcreative-peptides.com
| Property | Description |
| Abbreviation | Z, Cbz |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) |
| Protected Functionality | Amine |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd), strong acid (HBr/acetic acid) |
| Stability | Stable to basic and mild acidic conditions |
Application of the O-tert-butyl Ether as a Phenolic Hydroxyl Protecting Group
The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions such as O-alkylation or O-acylation during peptide synthesis. thieme-connect.deresearchgate.net In this compound, this protection is afforded by the tert-butyl ether group.
The tert-butyl group is introduced by reacting the tyrosine derivative with isobutylene (B52900) in the presence of an acid catalyst. thieme-connect.de This forms a bulky ether linkage at the phenolic oxygen. The steric hindrance provided by the tert-butyl group effectively shields the hydroxyl group from reacting with electrophiles and acylating agents.
The O-tert-butyl ether is highly stable under basic conditions and during catalytic hydrogenolysis, the conditions used to remove the Z group. thieme-connect.de This stability is crucial for orthogonal deprotection strategies. The tert-butyl group is, however, labile to strong acidic conditions. wikipedia.orgthieme-connect.de This differential stability allows for the selective removal of the tert-butyl group while the Z-protected amine remains intact, or vice versa, depending on the chosen deprotection reagent. In Fmoc-based peptide synthesis, the tert-butyl ether is a preferred protecting group for the tyrosine side chain. peptide.com
| Property | Description |
| Abbreviation | tBu, t-butyl |
| Introduction Reagent | Isobutylene with acid catalyst |
| Protected Functionality | Phenolic Hydroxyl |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic acid) |
| Stability | Stable to basic conditions and catalytic hydrogenolysis |
Orthogonal Deprotection Strategies in Complex Synthesis
The combination of the Z and tert-butyl protecting groups in this compound is a classic example of an orthogonal protection scheme. wikipedia.org Orthogonal protection allows for the selective removal of one protecting group in the presence of others by employing deprotection conditions that are specific to each group. wikipedia.org This capability is fundamental to the stepwise and controlled synthesis of complex molecules like peptides.
Acid-Labile Nature and Cleavage Conditions of the tert-butyl Group
The O-tert-butyl ether is classified as an acid-labile protecting group. wikipedia.orgresearchgate.net Its removal is typically achieved by treatment with strong acids. A commonly used reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). wikipedia.orgresearchgate.net The mechanism of cleavage involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a scavenger to prevent side reactions. Other acidic conditions that can be employed include hydrogen bromide in acetic acid or 4 N hydrochloric acid. wikipedia.org The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. For instance, the use of ZnBr₂ in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, although N-Boc and N-trityl groups were found to be labile under these conditions. researchgate.netacs.org
Compatibility with Other Amino Acid Protecting Groups (e.g., Fmoc, Boc)
The protecting group strategy embodied by this compound is highly compatible with other commonly used protecting groups in peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). wikipedia.orgpeptide.com
Fmoc Group: The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. creative-peptides.comiris-biotech.de Since both the Z and tert-butyl groups are stable to these basic conditions, the Fmoc group can be selectively removed from the N-terminus of a growing peptide chain without affecting the Z-protected amine or the tert-butyl protected phenol of a tyrosine residue within the sequence. peptide.combiosynth.com
Boc Group: The Boc group is acid-labile and is often removed with TFA. creative-peptides.comorganic-chemistry.org The tert-butyl ether also requires acidic conditions for cleavage. While both are acid-labile, their rates of cleavage can sometimes be modulated by the strength of the acid used, allowing for some degree of selective removal. organic-chemistry.org However, in a "global deprotection" step at the end of a Boc-based solid-phase peptide synthesis, TFA is used to simultaneously cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups, including the tert-butyl ether. google.com The Z group, being removable by hydrogenolysis, offers an orthogonal deprotection option in a Boc-based strategy. rsc.orgresearchgate.net
This compatibility allows for the strategic incorporation of this compound into various peptide synthesis methodologies, providing chemists with a versatile tool for constructing complex peptide architectures.
| Protecting Group | Deprotection Condition | Compatible with Z | Compatible with t-butyl |
| Fmoc | Base (e.g., piperidine) | Yes | Yes |
| Boc | Acid (e.g., TFA) | Yes (orthogonal) | No (simultaneous cleavage) |
| Z | Hydrogenolysis | - | Yes |
| t-butyl | Strong Acid (e.g., TFA) | Yes | - |
Applications in Advanced Peptide and Protein Chemistry
Z-O-tert-butyl-L-tyrosine as a Key Building Block in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis. This compound is a valuable building block due to the orthogonal nature of its protecting groups. iris-biotech.deiris-biotech.de The Z-group is typically removed by hydrogenolysis, while the tert-butyl ether is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgthieme-connect.deug.edu.pl This differential stability allows for selective deprotection steps, a crucial requirement for building complex peptide chains.
Methodologies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound, often in its Fmoc-protected form (Fmoc-Tyr(tBu)-OH), is a frequently utilized building block. chemimpex.comcaymanchem.comresearchgate.net In the widely adopted Fmoc/tBu strategy, the base-labile Fmoc group on the N-terminus is removed in each cycle, while the acid-labile tBu group on the tyrosine side chain remains intact until the final cleavage from the solid support. iris-biotech.deiris-biotech.deontosight.ai This prevents unwanted side reactions at the tyrosine hydroxyl group during peptide chain elongation. ontosight.ai
The general workflow of incorporating Fmoc-Tyr(tBu)-OH in SPPS involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide chain, typically with a solution of piperidine (B6355638) in DMF. researchgate.net
Activation and Coupling: The incoming Fmoc-Tyr(tBu)-OH is activated and coupled to the newly freed N-terminus of the growing peptide chain. beilstein-journals.org
Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tert-butyl ether of tyrosine, are removed simultaneously using a strong acid cocktail, commonly containing TFA. iris-biotech.deresearchgate.net
The synthesis of neuropeptide Y (NPY) and its analogues has been accomplished using SPPS, where protected tyrosine derivatives are essential for building the correct sequence and function. nih.govnih.gov
Utility in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. This compound is well-suited for this methodology. biosynth.comsigmaaldrich.com In solution-phase synthesis, intermediates are isolated and purified after each coupling step. beilstein-journals.org The stability of the tert-butyl ether protecting group on the tyrosine side chain to various coupling and deprotection conditions (other than strong acid) makes this compound a reliable building block. thieme-connect.de This allows for the selective removal of the N-terminal Z-group without affecting the tBu-protected tyrosine side chain, enabling the stepwise elongation of the peptide in solution.
Strategies for Incorporating Protected Tyrosine Residues into Complex Peptide Structures
The incorporation of protected tyrosine residues like this compound is a key strategy for synthesizing complex peptides, including those with modifications or specific structural motifs. For instance, in the synthesis of neuropeptide Y (NPY) analogues, the precise placement of tyrosine is critical for biological activity. nih.govresearchgate.net The use of a protected tyrosine derivative ensures that the hydroxyl group does not interfere with the coupling reactions and is available for potential post-synthesis modification if needed. nih.govnih.gov
The synthesis of "caged" peptides, where a photolabile protecting group is attached to a tyrosine residue, allows for the spatial and temporal control of peptide activity. nih.gov Although this specific example uses an N-Fmoc-O-(2-nitrobenzyl)-tyrosine, the principle highlights the importance of side-chain protection strategies for creating functionally complex peptides. nih.gov The binding affinity of a caged NPY for its receptor was found to be significantly lower than the intact NPY, but was restored upon UV irradiation which cleaved the protecting group. nih.gov
Bioconjugation Studies Employing this compound Derivatives
Bioconjugation involves the linking of biomolecules to other molecules, such as drugs or imaging agents. chemimpex.com Derivatives of this compound are valuable in this field for creating stable and specific linkages. chemimpex.comchemimpex.com
Formation of Stable Linkages with Diverse Biomolecules
Derivatives of this compound, such as its N-hydroxysuccinimide (NHS) ester, are employed to create stable covalent bonds with other biomolecules. chemimpex.comchemimpex.com The NHS ester is highly reactive towards primary amino groups, such as those on the side chain of lysine (B10760008) residues in proteins, forming a stable amide bond. The protected tyrosine can be incorporated into a peptide, and after deprotection, the phenolic hydroxyl group can be used as a handle for further modifications.
Tyrosine residues themselves can be targets for bioconjugation reactions. For example, the "tyrosine-click" reaction utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) to label tyrosine residues chemoselectively. nih.gov This reaction has been used to attach polyethylene (B3416737) glycol (PEG) chains to proteins and to create antibody-drug conjugates, demonstrating linkages that are stable to extremes of pH, temperature, and human blood plasma. nih.gov Tyrosine-tyrosine crosslinking can also be used to generate peptide nanoclusters with enhanced immunogenicity. nih.gov
Applications in Protein Engineering Research
Protein engineering aims to modify proteins to create new functions or properties. The incorporation of unnatural amino acids or modified natural amino acids like protected tyrosine derivatives is a key tool in this field. this compound and its derivatives can be used to introduce a protected tyrosine at a specific site in a protein's sequence during chemical synthesis. chemimpex.comchemimpex.com After deprotection, the exposed tyrosine side chain can be subjected to further chemical modifications, allowing for the introduction of probes, labels, or other functionalities to study protein structure and function. chemimpex.com This site-specific modification enables detailed investigation into the role of individual amino acid residues in protein folding, enzyme catalysis, and protein-protein interactions. chemimpex.com
Investigation of Tyrosine Oxidation Mechanisms in Model Biological Membranes using Hydrophobic Analogs
Understanding the oxidative damage to proteins within biological membranes is crucial, as many essential proteins reside in these hydrophobic environments. acs.org Free radical species can inflict damage on amino acid residues, with tyrosine being a primary target. nih.gov To study these processes in a controlled manner, researchers utilize hydrophobic analogs of tyrosine that can be incorporated into model membranes like liposomes. nih.govmdpi.com One such analog, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), which shares the key hydrophobic O-tert-butyl group with this compound, has been instrumental in this area. nih.gov
These probes allow for the investigation of how the membrane environment influences the outcome of oxidative stress. acs.orgnih.gov A key oxidant studied is peroxynitrite, a reactive nitrogen species implicated in various pathophysiological conditions. nih.govacs.org When peroxynitrite reacts with tyrosine, it can lead to oxidation (forming dityrosine) or nitration (forming nitrotyrosine). nih.gov
Research using BTBE incorporated into phosphatidylcholine liposomes has revealed that the reaction pathway within a hydrophobic lipid bilayer is distinctly different from that in an aqueous solution. nih.gov Studies comparing the two environments show that nitration is the predominant reaction for the membrane-incorporated tyrosine probe, whereas oxidation to form a dimer is significantly less favored. acs.orgnih.govacs.org This contrasts with reactions in aqueous solutions where both nitration and oxidation occur. The hydrophobic nature of the membrane appears to facilitate nitration over dimerization. nih.gov These findings suggest that the local environment of a tyrosine residue within a protein is a critical factor in determining its susceptibility to nitration versus oxidation by peroxynitrite. nih.govacs.org
The mechanism is believed to be a free-radical process, supported by the detection of the BTBE phenoxyl radical within the membrane. nih.govresearchgate.net The relative yields of the products—3-nitro-BTBE, 3,3'-di-BTBE, and 3-hydroxy-BTBE—are consistent with a free-radical mechanism that is governed by physicochemical determinants unique to the hydrophobic membrane environment. nih.gov
Table 1: Comparison of Peroxynitrite-Mediated Tyrosine Modification in Aqueous vs. Hydrophobic Environments
| Feature | Aqueous Environment | Hydrophobic Environment (Model Membrane) |
|---|---|---|
| Reactant | Free L-Tyrosine | N-t-BOC-L-tyrosine tert-butyl ester (BTBE) |
| Primary Reactions | Oxidation and Nitration nih.gov | Predominantly Nitration nih.govacs.org |
| Major Products | Dityrosine, Nitrotyrosine nih.gov | 3-Nitro-BTBE nih.gov |
| Key Finding | Both oxidation and nitration are significant pathways. | The membrane environment selectively favors nitration over oxidation (dimerization). nih.govacs.org |
Contributions to the Synthesis of Unnatural Amino Acids for Protein Structure Manipulation
This compound is a valuable building block in the chemical synthesis of peptides and proteins containing unnatural amino acids (UAAs). The incorporation of UAAs into proteins is a powerful technique in protein engineering used to modify and control protein structure and function in ways not possible with the 20 canonical amino acids. nih.govnih.gov This approach allows for the introduction of novel chemical and physical properties, such as enhanced stability, altered catalytic activity, or the addition of bio-orthogonal handles for specific labeling. nih.govgoogle.com
The synthesis of peptides or entire proteins is a stepwise process that requires precise control over which chemical groups react. The protecting groups on this compound are essential for this control. The Z (benzyloxycarbonyl) group protects the alpha-amino group, while the tert-butyl ether protects the phenolic hydroxyl group of the tyrosine side chain. These protections prevent the tyrosine residue from participating in unintended side reactions during the formation of peptide bonds with other amino acids in the sequence.
By incorporating UAAs, the fundamental properties of a protein can be manipulated:
Enhanced Stability: Replacing naturally occurring hydrophobic amino acids with "hyper-hydrophobic" non-natural analogs, such as fluorinated amino acids, can increase the thermal and chemical stability of a protein. google.com
Altered Function: Introducing UAAs with modified side chains into an enzyme's active site can change its substrate specificity and improve catalytic efficiency.
Structural Probes: UAAs containing isotopes or fluorescent tags can be incorporated at specific sites to study protein structure, dynamics, and interactions. ncsu.edu
The site-specific incorporation of UAAs can be achieved through various methods, including the use of engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize stop codons. nih.gov The chemical synthesis of the required novel UAA often involves multi-step processes where protected amino acids like this compound could serve as precursors or key intermediates. ncsu.edu Approximately 50% of the UAAs that have been successfully incorporated into proteins are derivatives of tyrosine or phenylalanine, highlighting the importance of versatile tyrosine building blocks. nih.gov
Table 2: Examples of Unnatural Amino Acid Classes and Their Impact on Protein Structure and Function
| Class of Unnatural Amino Acid (UAA) | Example | Impact on Protein Structure/Function |
|---|---|---|
| Halogenated Amino Acids | 3-Iodo-L-tyrosine, p-Iodo-L-phenylalanine | Provides a heavy atom for X-ray crystallography; can be used in cross-coupling reactions for further modification. nih.govresearchgate.net |
| Keto-Containing Amino Acids | p-Acetyl-L-phenylalanine | Introduces a bio-orthogonal keto group that can be specifically targeted for chemical labeling with probes. researchgate.net |
| Photo-Crosslinking Amino Acids | p-Benzoyl-L-phenylalanine | Upon UV irradiation, forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions. researchgate.net |
| Fluorinated Amino Acids | Hexafluoroleucine, Trifluoroleucine | Increases hydrophobicity and can enhance protein stability without significantly altering structure. google.com |
| Caged Amino Acids | Ortho-nitrobenzyl-caged tyrosine | The amino acid's function is "caged" or blocked until released by light, allowing for photoregulation of protein activity. ncsu.edu |
Role in Drug Discovery and Medicinal Chemistry Research
Synthesis of Peptide-Based Therapeutics and Bioactive Molecules
Z-O-tert-butyl-L-tyrosine is extensively utilized as a fundamental building block in the synthesis of peptide-based therapeutics and other bioactive molecules. chemimpex.comchemimpex.com Its structure, featuring a tert-butyl protective group, enhances its stability and solubility, which is advantageous for researchers in organic synthesis and medicinal chemistry. chemimpex.com This compound's design allows for selective reactions, which is crucial for developing complex molecules with high specificity. chemimpex.com
In the realm of peptide synthesis, this derivative serves as a protected form of tyrosine, enabling its incorporation into peptide chains in a controlled manner. chemimpex.comchemimpex.com This is particularly important in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing therapeutic peptides. chemimpex.com The Z and tert-butyl protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of other amino acids to build the desired peptide sequence. google.com This methodical approach is essential for creating complex peptide structures for drug development. chemimpex.comchemimpex.com
The versatility of this compound extends to the synthesis of a wide array of bioactive molecules beyond peptides. It serves as a key intermediate in the production of compounds for pharmaceutical research, including those designed for targeted therapies in areas like cancer treatment and neuropharmacology. chemimpex.com
Design and Optimization of Novel Drug Candidates
The design and optimization of novel drug candidates is a complex process that often involves the use of versatile chemical building blocks, and this compound and its derivatives are frequently employed for this purpose. chemimpex.comchemimpex.com Its structural similarity to the neurotransmitter tyrosine makes it a valuable component in the development of drugs targeting neurological disorders. chemimpex.com The stability and compatibility of its derivatives with various reaction conditions make them ideal for creating therapeutic peptides. chemimpex.com
The process of drug optimization often requires the synthesis of numerous analogues of a lead compound to improve its pharmacological properties. The use of protected amino acids like Fmoc-N-methyl-O-tert-butyl-L-tyrosine facilitates the creation of diverse peptide libraries for screening and identifying new bioactive compounds. chemimpex.com This aids in the discovery of novel therapeutics with enhanced efficacy and specificity. chemimpex.com
Development of Prodrugs for Enhanced Bioavailability in Research Models
A significant challenge in drug development is ensuring that a therapeutic agent can reach its target in the body in sufficient concentrations. One strategy to overcome poor bioavailability is the use of prodrugs, which are inactive or less active precursors that are converted into the active drug in the body. This compound derivatives play a role in the development of prodrugs, particularly those designed to enhance the bioavailability of therapeutic agents. chemimpex.comnih.gov
For instance, the modification of a drug molecule by attaching a tyrosine moiety can alter its physicochemical properties, such as solubility and lipophilicity, potentially improving its absorption and distribution. nih.govgoogle.com Research has shown that certain tyrosine prodrugs can lead to a substantial increase in the bioavailability of the parent compound. nih.gov While direct studies on this compound as a prodrug are specific, the broader principle of using tyrosine derivatives to enhance bioavailability is well-established in research models. nih.govgoogle.com
Application in the Synthesis of Enzyme Inhibitors
Enzyme inhibitors are a critical class of therapeutic agents that function by blocking the activity of specific enzymes involved in disease processes. This compound and its related derivatives are valuable precursors in the synthesis of various enzyme inhibitors. chemimpex.com Their utility stems from the fact that the tyrosine structure itself can be a key pharmacophore for interacting with the active sites of certain enzymes. nih.gov
For example, derivatives of tyrosine have been synthesized as potential inhibitors of serine proteases, a family of enzymes implicated in various physiological and pathological processes. nih.gov The ability to modify the tyrosine structure, facilitated by the use of protecting groups like those found in this compound, allows for the rational design of potent and selective enzyme inhibitors. nih.govnih.gov
Research on Tyrosine-Based Scaffolds in Medicinal Chemistry
In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that is responsible for its biological activity. Tyrosine and its derivatives are considered privileged scaffolds, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. academie-sciences.frmdpi.com This makes them attractive starting points for the design of new drugs. researchgate.net
The tert-butyl group, in particular, is a common structural feature in many modern synthetic antioxidants and can contribute to the radical scavenging potential of a molecule. symbiosisonlinepublishing.com The combination of a tyrosine scaffold with other pharmacophoric groups is a common strategy in drug design to create hybrid molecules with improved properties. researchgate.netsymbiosisonlinepublishing.com Research in this area involves exploring how different modifications to the tyrosine scaffold, including the introduction of protecting groups like Z and tert-butyl, can influence the biological activity of the resulting compounds. academie-sciences.frnih.gov This exploration is crucial for the development of new therapeutic agents targeting a wide range of diseases.
Investigative Applications in Biological Systems Research
Neurobiology Studies: Elucidating the Role of Tyrosine Derivatives in Neurotransmitter Synthesis and Function
The L-tyrosine component of Z-O-tert-butyl-L-tyrosine is the direct precursor to a class of neurotransmitters known as catecholamines, which includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). nih.gov In neurobiological research, understanding the synthesis and function of these neurotransmitters is crucial for deciphering the mechanisms of cognition, mood, and various neurological disorders. Acutely stressful situations can disrupt behavior and deplete brain norepinephrine and dopamine. researchgate.net The availability of L-tyrosine can influence the rate of catecholamine synthesis, particularly when these neurons are highly active. nih.gov Protected derivatives like this compound are valuable in the synthesis of specific peptides and compounds designed to probe these neurological pathways.
Research on Structural Similarities to Endogenous Neurotransmitters
The fundamental structure of L-tyrosine is clearly embedded within the major catecholamine neurotransmitters. The synthesis pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to form dopamine. Dopamine itself can be further converted to norepinephrine and subsequently to epinephrine.
This compound retains the essential carbon skeleton of L-tyrosine that is foundational to these neurotransmitters. However, the bulky benzyloxycarbonyl (Z) and tert-butyl protecting groups significantly alter its chemical properties and sterically hinder its interaction with the enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. In a research context, these protecting groups are temporary; they are designed to be removed under specific chemical conditions. Their purpose is to ensure that the tyrosine molecule is incorporated into a specific position within a larger, synthetically constructed molecule (like a peptide) without undergoing unwanted side reactions. Once the synthesis is complete and the protecting groups are removed, the newly formed molecule containing the tyrosine residue can be studied for its interactions with neurological targets.
Studies on Tyrosine's Influence on Neurotransmission and Cognition
Research has consistently shown that the availability of L-tyrosine can impact cognitive function, especially in demanding situations. neurolaunch.com Since tyrosine is the precursor for dopamine and norepinephrine—neurotransmitters vital for executive functions, working memory, and attention—its supplementation has been investigated as a method to mitigate cognitive deficits caused by stress. clinicaltrials.govnih.gov
Studies have demonstrated that increasing the availability of L-tyrosine can enhance cognitive performance, particularly when neurotransmitter function is temporarily depleted due to short-term stress or high cognitive demands. jbr-pub.org.cn For example, research has linked higher tyrosine intake to better working memory capacity. researchgate.net These findings are explained by the precursor-loading principle: providing more of the initial building block (tyrosine) can help sustain the production of dopamine and norepinephrine, thereby supporting cognitive processes that rely on these neurotransmitters.
While this compound is not administered directly for this purpose, it is used to synthesize peptides and other molecules that are then used to study the dopaminergic and noradrenergic systems. By enabling the precise construction of research compounds, it plays an indirect but crucial role in elucidating the fundamental relationship between tyrosine, neurotransmission, and cognition.
| Research Area | Key Findings Related to L-Tyrosine | Relevance to this compound |
| Cognitive Performance Under Stress | L-tyrosine supplementation can attenuate losses in cognitive function when individuals are exposed to challenging environments (e.g., sleep deprivation, cold stress). researchgate.net | Used to synthesize specific tools (e.g., peptides) to probe the neural circuits affected by stress and tyrosine availability. |
| Working Memory | Increased L-tyrosine availability has been associated with improved working memory and executive functions. researchgate.net | Enables the creation of precise molecular probes to study the role of tyrosine-containing molecules in memory pathways. |
| Neurotransmitter Synthesis | The rate of dopamine and norepinephrine synthesis can be limited by L-tyrosine availability, especially during periods of high neuronal activity. nih.gov | The protected nature of the compound allows for its use in creating complex molecules to investigate the regulation of these synthesis pathways. |
Development of Tracer Precursors for Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a powerful functional imaging technique used to observe metabolic processes in the body, including those in the brain. nih.gov The technique relies on the use of biologically active molecules that are labeled with a short-lived positron-emitting radioisotope, such as Fluorine-18 (¹⁸F). Amino acid tracers are particularly valuable for imaging certain physiological processes, like increased protein synthesis in tumors.
Protected tyrosine derivatives are critical starting materials, or precursors, for the synthesis of specific PET tracers. A prominent example is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), which is widely used for imaging brain tumors. nih.govmdpi.com The synthesis of ¹⁸F-FET often involves a multi-step chemical process where the reactive sites of the L-tyrosine molecule must be protected to ensure the ¹⁸F label is attached at the correct position.
One documented precursor for ¹⁸F-FET is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). lumiprobe.comresearchgate.net This molecule, like this compound, features a protected amine group (with a trityl group) and a protected carboxylic acid (as a tert-butyl ester). The tert-butyl group in these precursors serves to prevent the carboxylic acid from reacting during the radiolabeling step. After the ¹⁸F has been successfully incorporated, the protecting groups are removed through hydrolysis to yield the final ¹⁸F-FET tracer. lumiprobe.com The use of such precursors is essential for achieving high radiochemical purity and yield in the final product, making compounds like this compound and its analogues indispensable tools in the field of radiopharmacology and molecular imaging. nih.gov
Fundamental Research into Tyrosine Metabolism Pathways and Derivative Formation
In biological systems, L-tyrosine is at the center of a complex metabolic network. It is either obtained from the diet or synthesized from the essential amino acid phenylalanine. From there, it can be directed into several major pathways:
Protein Synthesis: Incorporated into polypeptide chains to form proteins.
Catecholamine Synthesis: Converted into L-DOPA, dopamine, norepinephrine, and epinephrine.
Thyroid Hormone Synthesis: Used by the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3).
Melanin Synthesis: Serves as a precursor for the production of pigments.
Catabolism: Broken down into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.
This compound is a product of synthetic chemistry, not of these natural metabolic pathways. The Z and tert-butyl groups are specifically chosen to be stable under certain reaction conditions while being removable under others. This chemical stability prevents the molecule from being processed by the enzymes that act on natural L-tyrosine. For instance, the protected amine and hydroxyl groups would prevent it from being a substrate for tyrosine hydroxylase or from being incorporated into a growing peptide chain by a ribosome.
Its role in fundamental research is to act as a stable, controllable building block. In peptide synthesis, for example, researchers can dictate exactly where a tyrosine residue will be placed in a peptide sequence. By controlling the deprotection steps, they can ensure that only the desired chemical bonds are formed. This level of control is impossible with unprotected L-tyrosine and is essential for creating novel peptides and other complex molecules used to study enzyme function, receptor binding, and the intricate details of metabolic pathways. During the acid-based removal (acidolysis) of the tert-butyl protecting group, a minor side reaction can occur where the tert-butyl group migrates to the aromatic ring of tyrosine, forming 3'-t-butyltyrosine.
Advanced Analytical and Spectroscopic Characterization in Research
Application in Advanced Analytical Methods for Tyrosine Derivatives
In the field of analytical chemistry, derivatives of Z-O-tert-butyl-L-tyrosine are employed to facilitate the detection and quantification of related compounds. chemimpex.com The modification of the native tyrosine structure by adding protecting groups alters its physicochemical properties, which can be leveraged in various analytical setups. For instance, the increased hydrophobicity imparted by the tert-butyl group can enhance retention in reverse-phase chromatography, allowing for better separation from more polar analytes. This is crucial in quality control and research applications where precise measurement of specific tyrosine derivatives is necessary. chemimpex.com
Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The separation is based on the differential distribution of components between a stationary phase and a mobile phase. longdom.org Column chromatography, in its various forms, is one of the most common methods for purifying compounds in organic chemistry, pharmaceuticals, and biochemistry. nih.govlongdom.org
The utility of this compound in this context lies in how its protecting groups modulate its interaction with the stationary phase. In High-Performance Liquid Chromatography (HPLC), a high-precision form of column chromatography, compounds are separated based on properties like polarity, size, or specific affinity. longdom.org The Z and tert-butyl groups make the tyrosine molecule significantly less polar than its unprotected counterpart. This property is exploited in reverse-phase HPLC, where a nonpolar stationary phase is used. The protected tyrosine will have a stronger affinity for the stationary phase, leading to a longer retention time compared to unprotected tyrosine or other more polar derivatives, thus enabling a clean separation.
Different chromatographic methods are applicable for the separation of complex mixtures containing amino acid derivatives.
| Chromatography Technique | Principle of Separation | Relevance to Tyrosine Derivatives |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. longdom.org | Separates protected (less polar) from unprotected (polar) tyrosine derivatives. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on the rate of upward movement with a solvent, which depends on polarity. nih.gov | Used for rapid monitoring of reactions involving this compound to check for completeness and purity. |
| Ion-Exchange Chromatography | Separation based on net charge by binding to a charged stationary phase. nih.gov | Effective for separating unprotected amino acids, but less so for Z-protected derivatives where the amino group is neutral. |
| Affinity Chromatography | Highly specific binding interaction between a molecule and a ligand attached to the stationary phase. nih.gov | Can be used to purify proteins or peptides into which a modified tyrosine analog has been incorporated. |
Spectroscopic Probes: 19F Nuclear Magnetic Resonance (NMR) Applications of Fluorinated Tyrosine Analogs
¹⁹F NMR spectroscopy is a powerful tool in biochemical and biophysical studies due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the absence of background signals in biological systems. nih.govresearchgate.net This technique allows for the analysis of diverse events such as protein folding and drug-protein interactions. nih.gov Analogs of tyrosine containing fluorine serve as effective probes for these studies.
A novel and highly sensitive ¹⁹F NMR probe, perfluoro-tert-butyl tyrosine, has been developed. nih.govnih.gov This amino acid is synthesized in a two-step process from commercially available precursors. nih.govnih.gov The key feature of this probe is the perfluoro-tert-butyl group, which contains nine chemically equivalent fluorine atoms. researchgate.net This structural feature results in a sharp, single peak in the ¹⁹F NMR spectrum, dramatically increasing the signal intensity. nih.govresearchgate.net
The enhanced sensitivity allows for the detection of peptides containing this analog at nanomolar concentrations, which are physiologically relevant. nih.gov Research has shown that a peptide with perfluoro-tert-butyl tyrosine can be detected at a concentration of 500 nM in just 30 seconds. nih.govnih.gov This capability represents a significant advantage over traditional NMR spectroscopy, which is often limited by sensitivity issues at low concentrations. nih.gov
| Fluorinated Analog | Key Structural Feature | ¹⁹F NMR Signal | Detection Limit (Peptide Conc.) | Detection Time |
|---|---|---|---|---|
| Perfluoro-tert-butyl tyrosine | Nine chemically equivalent fluorine atoms (-C(CF₃)₃). researchgate.net | Sharp singlet. nih.govnih.gov | 500 nM | 30 seconds. nih.govnih.gov |
| Perfluoro-tert-butyl tyrosine | Nine chemically equivalent fluorine atoms (-C(CF₃)₃). researchgate.net | Sharp singlet. nih.gov | 200 nM | 5 minutes. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy Studies of Tyrosine Radicals in Protein Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary spectroscopic method for detecting and characterizing molecules with unpaired electrons, such as free radicals. nih.govnih.gov Tyrosyl radicals, formed by the oxidation of tyrosine residues, are crucial intermediates in the catalytic mechanisms of many enzymes, including ribonucleotide reductase and photosystem II. nih.govresearchgate.net
The EPR spectrum of a tyrosyl radical is highly sensitive to its environment and conformation, specifically the rotational angle of the phenoxyl ring relative to the protein backbone. nih.gov This variability in EPR spectra makes it challenging to identify which specific tyrosine residue in a protein is responsible for a given radical signal. nih.govresearchgate.net Conventionally, site-directed mutagenesis is used to pinpoint the radical's location. nih.gov
This compound serves as a key precursor in synthetic strategies designed to address this challenge. By using solid-phase peptide synthesis, a protected tyrosine analog can be incorporated at a specific, predetermined site within a peptide or protein sequence. Following synthesis and purification, the protecting groups are removed to reveal the native tyrosine side chain at that precise location. Subsequent oxidation generates a tyrosyl radical at a known position. Studying this site-specific radical with EPR spectroscopy allows researchers to correlate a specific EPR spectrum with a known tyrosine location and its unique protein environment, aiding in the interpretation of spectra from the native protein. researchgate.netrsc.org
Elucidation of Research Molecule Structures via NMR and Mass Spectrometry
The definitive determination of a molecule's chemical structure is fundamental to all chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and routinely used analytical techniques for structure elucidation of organic compounds. rfi.ac.uknih.govnorthwestern.edu
When synthesizing derivatives of this compound or using it as a building block in more complex molecules, these techniques are indispensable for verification at each step. google.com
Mass Spectrometry (MS) provides highly accurate information about the molecular weight of a compound and its fragments. taylorandfrancis.com For a molecule like this compound, MS would be used to confirm its mass (C₂₁H₂₅NO₅, MW: 383.43 g/mol ), verifying the successful addition of both the Z and tert-butyl protecting groups to the original L-tyrosine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov
¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment. In this compound, distinct signals would be observed for the protons on the aromatic rings of the tyrosine and Z-group, the nine equivalent protons of the tert-butyl group (appearing as a characteristic singlet), and the protons on the amino acid backbone.
¹³C NMR provides information about the carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and methyl carbons of the tert-butyl group, and the carbons of the amino acid backbone.
Together, NMR and MS provide an unambiguous confirmation of the covalent structure of this compound and any subsequent molecules synthesized from it. northwestern.edutaylorandfrancis.com
Theoretical and Computational Investigations of Z O Tert Butyl L Tyrosine Derivatives
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug discovery for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of L-tyrosine, QSAR models have been developed to predict their efficacy as therapeutic agents.
One such study focused on a series of N-(2-benzoyl phenyl)-L-tyrosine derivatives as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. Using the logico-structural based software Apex-3D, researchers identified pharmacophores and developed 3D-QSAR models. These models demonstrated a strong correlation between the observed and predicted biological activities for both training and test sets of compounds, indicating their predictive power in designing novel PPARγ agonists. The developed models can be pivotal in guiding the synthesis of more potent and selective compounds.
| QSAR Model Parameters for N-(2-benzoyl phenyl)-L-tyrosine Derivatives | |
| Parameter | Value |
| Software Used | Apex-3D |
| Target | PPARγ Agonist Activity |
| Correlation Coefficient (R²) | > 0.60 |
| Chance | ≤ 0.04 |
| Size | < 4 |
| Match | > 0.20 |
This table is interactive. You can sort and filter the data.
Molecular Docking Analysis for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor at the atomic level.
In the context of L-tyrosine derivatives, molecular docking studies have been employed to investigate their potential as antiviral agents against SARS-CoV-2. A study evaluated the antiviral activity of halogenated compounds derived from L-tyrosine. Molecular docking simulations were performed to determine the affinity of these compounds for viral proteins such as the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). The results revealed binding energies ranging from -4.3 to -5.2 Kcal/mol, indicating favorable interactions. These in silico findings were corroborated by in vitro assays, where several compounds demonstrated a significant reduction in viral titer and inhibition of viral RNA replication.
Another study investigated the potential of L-tyrosine itself to inhibit the formation of amyloid fibers of human lysozyme (B549824), which is implicated in amyloid diseases. Computational docking studies confirmed that L-tyrosine binds effectively to lysozyme with binding energies comparable to the natural substrate, suggesting a stabilizing effect that could prevent amyloid aggregation.
| Molecular Docking Results for Halogenated L-tyrosine Derivatives against SARS-CoV-2 Proteins | ||
| Compound | Target Protein | Binding Energy (Kcal/mol) |
| TODC-3M | Spike, Mpro, RdRp | -4.3 to -5.2 |
| TODI-2M | Spike, Mpro, RdRp | -4.3 to -5.2 |
| YODC-3M | Spike, Mpro, RdRp | -4.3 to -5.2 |
This table is interactive. You can sort and filter the data.
Density Functional Theory (DFT) Calculations in Chemical Biology Research
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical biology, DFT calculations provide insights into the geometry, reactivity, and spectroscopic properties of molecules.
For L-tyrosine and its derivatives, DFT has been used to study their molecular and electronic properties. One study performed DFT calculations to analyze the molecular geometry and electronic descriptors of tyrosine and methionine-containing dipeptides to predict their antioxidant capacities. By correlating calculated descriptors with experimentally determined antioxidant activities against ABTS and peroxyl radicals, a predictive formula was proposed. This approach allows for the in silico screening of peptides to identify potential antioxidants.
Another investigation used DFT and semi-empirical methods to study the reaction mechanism of the oxidation of L-tyrosine by molecular iodine. The calculations helped in identifying possible reactive sites and postulating the reaction mechanism, including the structures of transition states, intermediates, and products. Such studies are crucial for understanding the biochemical pathways and reactivity of amino acids and their derivatives.
| Calculated Descriptors for Dipeptides in Antioxidant Activity Prediction |
| Molecular Geometry |
| Electronic Descriptors |
This table is interactive. You can sort and filter the data.
Future Research Directions and Emerging Applications
Innovations in Protecting Group Strategies for L-Tyrosine
The chemical synthesis of peptides and other complex molecules containing L-tyrosine relies heavily on the use of protecting groups to mask its reactive side chains. The phenolic hydroxyl group, in particular, requires protection to prevent unwanted side reactions during synthesis. Innovations in this area are geared towards developing more efficient, orthogonal, and environmentally benign protecting group strategies.
The tert-butyl (tBu) group is a commonly used protecting group for the hydroxyl function of tyrosine, especially in modern Fmoc/tBu based solid-phase peptide synthesis (SPPS). iris-biotech.de This strategy offers an orthogonal protection scheme where the N-terminal Fmoc group is removed by a base (like piperidine), while the acid-labile tBu group remains intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
Conversely, the Boc/benzyl (B1604629) (Bzl) strategy employs an acid-labile Boc group for the α-amino group and often a benzyl-based group for the side chain, which is typically removed by hydrogenolysis. researchgate.net The Z-group (benzyloxycarbonyl), often used in conjunction with O-tert-butyl protection in solution-phase synthesis, represents another key strategy.
Future research is focused on several key areas:
Development of Novel Protecting Groups: Scientists are exploring new protecting groups that can be removed under milder or more specific conditions, enhancing the synthesis of sensitive or complex peptides.
Orthogonal Strategies: The expansion of the repertoire of orthogonal protecting groups is crucial for the synthesis of modified peptides and proteins, allowing for selective deprotection and modification at specific sites. researchgate.net
"Green" Chemistry Approaches: There is a growing emphasis on developing protecting groups that are more environmentally friendly, both in their application and their cleavage byproducts.
Table 1: Common Protecting Groups for L-Tyrosine Functional Groups
| Functional Group | Protecting Group | Common Abbreviation | Cleavage Condition | Synthetic Strategy |
|---|---|---|---|---|
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Fmoc/tBu |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Boc/Bzl |
| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation | Solution-Phase |
| Hydroxyl Group | tert-Butyl | tBu | Strong Acid (e.g., TFA) | Fmoc/tBu |
| Hydroxyl Group | Benzyl | Bzl | Catalytic Hydrogenation | Boc/Bzl |
| Carboxyl Group | tert-Butyl ester | OtBu | Acid (e.g., TFA) | Fmoc/tBu |
| Carboxyl Group | Benzyl ester | OBzl | Catalytic Hydrogenation | Boc/Bzl |
Expanding the Scope of Biocatalytic Derivatization of L-Tyrosine
While chemical synthesis is powerful, biocatalysis using enzymes offers a highly specific and sustainable alternative for producing L-tyrosine derivatives. sci-hub.se L-tyrosine possesses three reactive functional groups—the α-amino, α-carboxyl, and phenolic hydroxyl groups—making it a versatile precursor for a wide array of valuable chemicals used in the pharmaceutical, food, and cosmetic industries. nih.govresearchgate.net
Enzymatic derivatization can be categorized based on the functional group being modified:
Side Chain Modification: Enzymes like tyrosine phenol-lyase can catalyze reactions at the phenolic side chain.
α-Carboxyl Group Modification: For instance, L-tyrosine reductases can reduce the carboxyl group to an aldehyde. sci-hub.se
α-Amino Group Modification: Transaminases can be used to modify the amino group.
Recent advances in metabolic engineering and enzyme discovery have significantly expanded the potential of biocatalysis. nih.gov For example, engineered microorganisms can be designed to produce high-value compounds like L-DOPA (L-3,4-dihydroxyphenylalanine), a key drug for Parkinson's disease, directly from L-tyrosine. nih.govdntb.gov.ua Researchers are also exploring the use of enzymes to synthesize tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids. nih.govresearchgate.net
Future research in this area aims to:
Discover Novel Enzymes: Mining genomes for new enzymes with unique catalytic activities towards L-tyrosine.
Enzyme Engineering: Using techniques like directed evolution to improve the stability, activity, and substrate specificity of existing enzymes.
Process Optimization: Developing more efficient fermentation and downstream processing methods to make biocatalytic production economically viable on an industrial scale. sci-hub.se
Development of Advanced Materials Incorporating Tyrosine Derivatives
L-tyrosine and its derivatives are attractive building blocks for the development of advanced biomaterials due to their inherent biocompatibility and biodegradability. acs.org The aromatic side chain of tyrosine allows for π-π stacking interactions, which can be harnessed to create self-assembling nanostructures. researchgate.netnih.gov
Tyrosine-derived polymers, such as polycarbonates, polyarylates, and polyurethanes, have shown significant promise for biomedical applications. acs.org These materials exhibit excellent mechanical properties, flexibility, and can be engineered to have specific functional characteristics. acs.org For instance, the incorporation of tyrosine derivatives can influence the material's hydrophobicity, degradation rate, and ability to support cell growth, making them suitable for applications like tissue engineering scaffolds and drug delivery vehicles.
Recent research has focused on creating "smart" materials that respond to environmental stimuli. For example, researchers have developed multi-stimuli-responsive nanoassemblies based on L-tyrosine for intracellular drug delivery to cancer cells. acs.org Furthermore, studies on tyrosine-rich peptides have demonstrated their ability to self-assemble into various nanostructures, such as fibrils and 2D sheets, which can serve as templates for creating hybrid materials with unique electrochemical properties for catalysis and energy applications. researchgate.net
Key future directions include:
Functional Hybrid Materials: Combining tyrosine-based peptides and polymers with inorganic components to create novel hybrid materials with synergistic properties. researchgate.net
Conductive Polymers: Capitalizing on the electrochemical properties of tyrosine for the development of conductive biomaterials for biosensing and bioelectronics. acs.org
Hydrogel Development: Perturbing the electronic properties of the tyrosine aromatic ring to modulate the self-assembly and hydrogelation of short peptides for applications in regenerative medicine. researchgate.netnih.gov
Novel Applications in Chemical Biology and Biomedical Fields
Derivatives of L-tyrosine, including Z-O-tert-butyl-L-tyrosine, serve as crucial tools and building blocks in chemical biology and biomedical research. Their unique structures facilitate the synthesis of complex biomolecules and the development of novel therapeutic and diagnostic agents.
In peptide synthesis, protected tyrosine derivatives are essential for creating custom peptides used to study protein-protein interactions, develop enzyme inhibitors, and design peptide-based drugs. chemimpex.com The stability and solubility imparted by protecting groups like the Z and tert-butyl groups make these derivatives ideal for such applications. chemimpex.com
Furthermore, the introduction of non-natural tyrosine analogs into proteins is a powerful strategy in chemical biology. For example, a highly fluorinated derivative, perfluoro-tert-butyl tyrosine, has been synthesized for use in ¹⁹F NMR spectroscopy. nih.govresearchgate.netnih.gov This allows for the sensitive detection of protein function and interactions even in complex biological environments, as there are no native ¹⁹F signals in biological systems. nih.govresearchgate.net The ability to detect this amino acid at nanomolar concentrations opens up possibilities for its use in both NMR spectroscopy and MRI imaging. nih.gov
Emerging applications in these fields include:
Drug Delivery Systems: Using the unique properties of tyrosine derivatives to formulate systems that enhance the bioavailability and targeted delivery of therapeutic agents. chemimpex.com
Bioconjugation: Employing these compounds to link biomolecules to drugs or imaging agents, a critical process in the development of targeted therapies and diagnostics. chemimpex.com
Radiolabeled Tracers: Protected tyrosine derivatives are key precursors for the synthesis of radiolabeled compounds, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, used in positron emission tomography (PET) for medical imaging. google.com
Table 2: Examples of Emerging Applications for Tyrosine Derivatives
| Application Area | Specific Example | Research Focus |
|---|---|---|
| Peptide Synthesis | This compound | Building block for peptide-based drugs and enzyme inhibitors. chemimpex.com |
| Biomedical Imaging | Perfluoro-tert-butyl tyrosine | ¹⁹F NMR/MRI probe for studying protein function at low concentrations. nih.govresearchgate.net |
| Drug Delivery | Tyrosine-based polymers | Development of stimuli-responsive nanoassemblies for targeted drug release. acs.org |
| Bioconjugation | Activated tyrosine esters | Linking therapeutic agents or imaging probes to biomolecules. chemimpex.com |
| PET Imaging | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine | Synthesis of radiotracers for oncology and neurology imaging. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
